1-(Benzyloxy)-2-bromo-3-chlorobenzene
CAS No.: 1426958-43-1
Cat. No.: VC2572031
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426958-43-1 |
|---|---|
| Molecular Formula | C13H10BrClO |
| Molecular Weight | 297.57 g/mol |
| IUPAC Name | 2-bromo-1-chloro-3-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C13H10BrClO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
| Standard InChI Key | PYMNALXACCNYEN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)Br |
Introduction
Chemical Identity and Structure
1-(Benzyloxy)-2-bromo-3-chlorobenzene, with CAS number 1426958-43-1, is an organohalogen compound with the molecular formula C₁₃H₁₀BrClO. Its molecular structure consists of a benzene ring substituted with three functional groups: a benzyloxy group (OCH₂Ph), a bromine atom, and a chlorine atom . The precise arrangement of these substituents around the central benzene ring is critical to its chemical reactivity and applications.
Chemical Identifiers and Nomenclature
The compound's identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-bromo-1-chloro-3-phenylmethoxybenzene |
| CAS Number | 1426958-43-1 |
| Molecular Formula | C₁₃H₁₀BrClO |
| Molecular Weight | 297.57 g/mol |
| InChI | InChI=1S/C13H10BrClO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
| InChIKey | PYMNALXACCNYEN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)Br |
| PubChem CID | 68572734 |
The compound was first registered in chemical databases on November 30, 2012, with the most recent modification recorded on April 5, 2025 .
Structural Characteristics
The compound's structure features three key functional groups arranged around a benzene ring:
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A benzyloxy group (-OCH₂C₆H₅) at position 1, providing a bulky ether linkage
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A bromine atom at position 2, offering potential for metal-catalyzed coupling reactions
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A chlorine atom at position 3, providing additional reactivity options
This specific arrangement creates a distinct electronic environment that determines the compound's chemical behavior. The benzyloxy group serves as an electron-donating group through resonance, while both halogens (Br and Cl) act as electron-withdrawing groups through inductive effects .
Synthetic Applications
1-(Benzyloxy)-2-bromo-3-chlorobenzene serves as a valuable intermediate in organic synthesis, particularly in the creation of complex molecular structures.
Role in Organic Synthesis
The compound functions primarily as a building block in synthetic pathways. Its utility stems from the presence of halogen atoms (bromine and chlorine), which serve as excellent leaving groups in various transformation reactions:
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The bromine atom is particularly valuable in metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Sonogashira reactions)
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The chlorine atom provides an additional site for functionalization
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The benzyloxy group can be cleaved under certain conditions to reveal a hydroxyl group, offering further derivatization possibilities
Material Science Applications
In materials science, compounds with similar structural features are often utilized in the synthesis of specialized polymers and advanced materials. The halogenated aromatic structure can contribute to materials with specific properties such as:
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Enhanced thermal stability
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Improved mechanical properties
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Specialized electronic characteristics
Chemical Reactivity
The reactivity of 1-(Benzyloxy)-2-bromo-3-chlorobenzene is primarily determined by the three functional groups present in its structure.
Substitution Reactions
The bromine atom, being the more reactive halogen, can readily participate in nucleophilic aromatic substitution reactions or metal-catalyzed coupling processes:
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Suzuki coupling with boronic acids to form new carbon-carbon bonds
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Sonogashira coupling with terminal alkynes
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Buchwald-Hartwig amination to introduce nitrogen-containing functional groups
Transformation of the Benzyloxy Group
The benzyloxy moiety can undergo various transformations:
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Hydrogenolysis using catalytic hydrogenation (H₂/Pd-C) to yield the corresponding phenol
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Cleavage under acidic conditions (e.g., HBr) to regenerate the hydroxyl group
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Oxidation reactions under specific conditions
Reduction and Other Reactions
The compound can participate in various other reactions:
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Reduction of halogen atoms using strong reducing agents
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Formation of organometallic intermediates (e.g., Grignard reagents) for further functionalization
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Directed ortho-metalation reactions influenced by the oxygen-containing substituent
| Supplier | Catalog/ID | Purity | Reference |
|---|---|---|---|
| Key Organics | BS-30893 | >97% | |
| AChemBlock | X174751 | 95% | |
| Vulcan Chem | VC2572031 | Not specified |
The compound is typically supplied for research purposes and is available in various quantities and purities to meet different experimental requirements.
Structural Analogs and Related Compounds
Several structurally related compounds share similar properties with 1-(Benzyloxy)-2-bromo-3-chlorobenzene:
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2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS: 202857-88-3): Contains fluorine instead of chlorine
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1-(Benzyloxy)-2-bromo-4-chlorobenzene: Features a chlorine atom at position 4 instead of position 3
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3-Bromochlorobenzene (CAS: 108-37-2): Lacks the benzyloxy group
These related compounds demonstrate how minor structural modifications can influence physical properties and chemical reactivity, potentially leading to different applications in synthetic processes.
Research Significance and Future Perspectives
1-(Benzyloxy)-2-bromo-3-chlorobenzene represents an important class of functionalized aromatic compounds that continue to find applications in various fields of chemistry. Its versatility as a synthetic building block ensures its continued relevance in:
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Development of novel synthetic methodologies
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Creation of structurally complex organic molecules
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Exploration of new materials with specialized properties
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Investigation of structure-activity relationships in medicinal chemistry
Future research might focus on:
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Development of more efficient and selective methods for its synthesis
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Exploration of catalytic systems that can selectively functionalize specific positions
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Investigation of its potential utility in emerging areas such as photoredox catalysis and flow chemistry
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